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molecular formula C7H7IN2O B8516534 3-Iodo-N-hydroxy-benzamidine CAS No. 453565-59-8

3-Iodo-N-hydroxy-benzamidine

Cat. No. B8516534
M. Wt: 262.05 g/mol
InChI Key: ZJZWHLKOOXUKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998954B2

Procedure details

3-Iodobenzonitrile (7.00 g, 30.6 mmol) was dissolved in ethanol (153 mL), and the mixture was stirred at 90° C. for 2 hours after adding hydroxylamine hydrochloride (4.30 g, 61.2 mmol) and N,N-diisopropylethylamine (10.5 mL, 61.2 mmol). After adding an aqueous ammonium chloride solution, insoluble were separated by filtration through sellite. The organic layer of the filtrate was separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was then purified by silica gel column chromatography to give N′-hydroxy-3-iodobenzamidine (8.37 g, quantitative).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N′-hydroxy-3-iodobenzamidine

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:7]=C[CH:9]=1)C#N.Cl.[NH2:11][OH:12].C([N:16]([CH2:20][CH3:21])C(C)C)(C)C.[Cl-].[NH4+]>C(O)C>[OH:12][N:11]=[C:20]([NH2:16])[C:21]1[CH:7]=[CH:4][CH:3]=[C:2]([I:1])[CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
IC=1C=C(C#N)C=CC1
Name
Quantity
153 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
insoluble were separated by filtration through sellite
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
N′-hydroxy-3-iodobenzamidine
Type
product
Smiles
ON=C(C1=CC(=CC=C1)I)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.37 g
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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